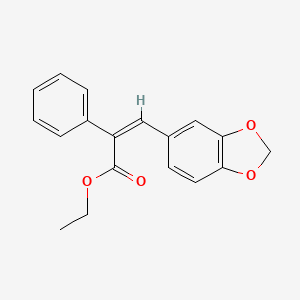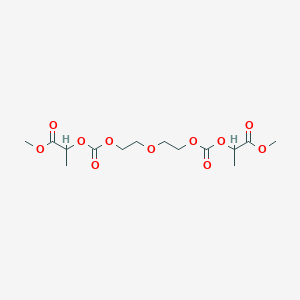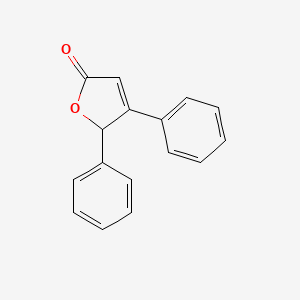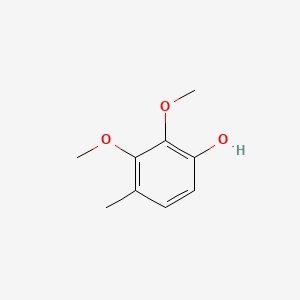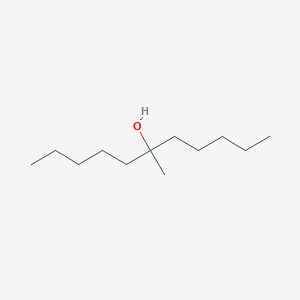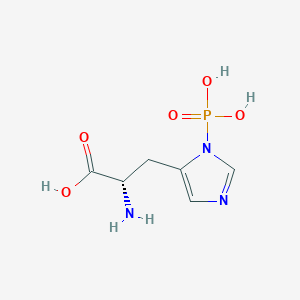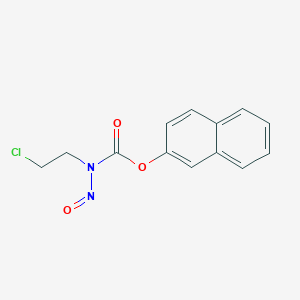
Naphthalen-2-yl(2-chloroethyl)nitrosocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-yl(2-chloroethyl)nitrosocarbamate is a chemical compound with the molecular formula C₁₃H₁₁ClN₂O₃ and a molecular weight of 278.69 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl(2-chloroethyl)nitrosocarbamate typically involves the reaction of naphthalen-2-ylamine with 2-chloroethyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-2-yl(2-chloroethyl)nitrosocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted carbamates .
Wissenschaftliche Forschungsanwendungen
Naphthalen-2-yl(2-chloroethyl)nitrosocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Naphthalen-2-yl(2-chloroethyl)nitrosocarbamate involves the interaction with cellular components, leading to the inhibition of specific enzymes and pathways. The compound targets molecular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalen-2-yl(2-chloroethyl)carbamate
- Naphthalen-2-yl(2-bromoethyl)nitrosocarbamate
- Naphthalen-2-yl(2-iodoethyl)nitrosocarbamate
Uniqueness
Naphthalen-2-yl(2-chloroethyl)nitrosocarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
5457-45-4 |
|---|---|
Molekularformel |
C13H11ClN2O3 |
Molekulargewicht |
278.69 g/mol |
IUPAC-Name |
naphthalen-2-yl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C13H11ClN2O3/c14-7-8-16(15-18)13(17)19-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |
InChI-Schlüssel |
UCMCUIVFESZRLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


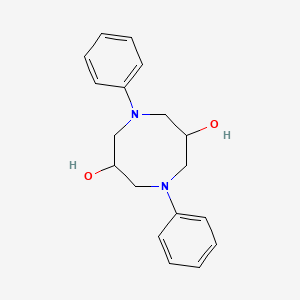
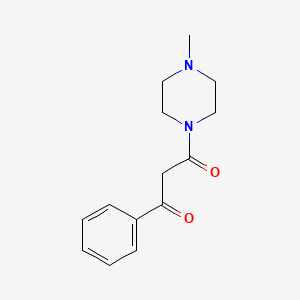
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728648.png)
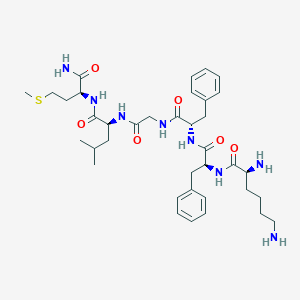
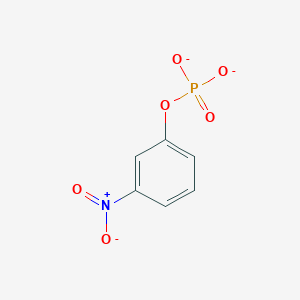
![Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate](/img/structure/B14728663.png)
![N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14728674.png)
